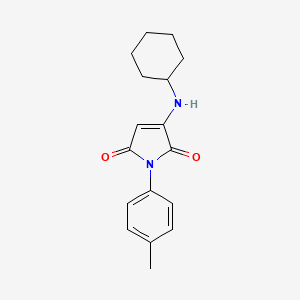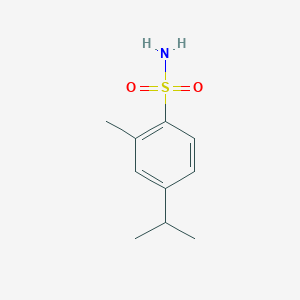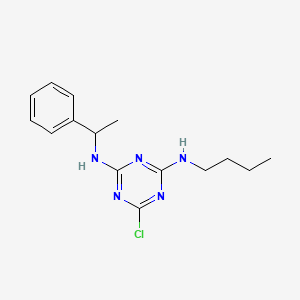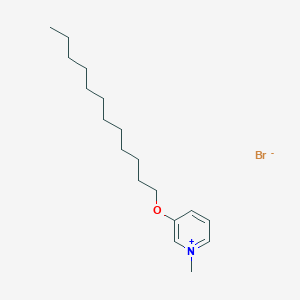
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is a cationic surfactant known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. This compound is used in various applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide typically involves the quaternization of 3-(dodecyloxy)pyridine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities.
化学反応の分析
Types of Reactions
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to substitute the bromide ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium hydroxide can yield the corresponding hydroxide salt.
Oxidation: Oxidation can lead to the formation of pyridine N-oxide derivatives.
科学的研究の応用
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and emulsifiers.
作用機序
The mechanism of action of 3-(Dodecyloxy)-1-methylpyridin-1-ium bromide primarily involves its ability to interact with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it can facilitate the transport of therapeutic agents across cell membranes.
類似化合物との比較
Similar Compounds
- 3-(Dodecyloxy)-2-hydroxypropyl trimethylammonium bromide
- 1-Methyl-3-propylimidazolium bromide
Uniqueness
3-(Dodecyloxy)-1-methylpyridin-1-ium bromide is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant and in forming stable micelles, which is advantageous in various applications compared to other similar compounds.
特性
CAS番号 |
113187-39-6 |
|---|---|
分子式 |
C18H32BrNO |
分子量 |
358.4 g/mol |
IUPAC名 |
3-dodecoxy-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C18H32NO.BrH/c1-3-4-5-6-7-8-9-10-11-12-16-20-18-14-13-15-19(2)17-18;/h13-15,17H,3-12,16H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
CQNNQGDJXKZHGU-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOC1=C[N+](=CC=C1)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
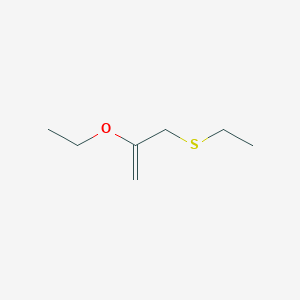



![2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14314683.png)

![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)


![[Di(propan-2-yl)amino]-methoxyphosphinate](/img/structure/B14314714.png)
